Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification. One common method involves the following steps:
Condensation Reaction: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrazole ring.
Esterification: The resulting pyrazole compound is then esterified with propyl alcohol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Reduction: Formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbinol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity against MRSA is linked to its ability to inhibit DNA replication and transcription. The compound activates certain promoter-lux clones, indicating its potential to cause DNA damage or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester.
Ethyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester.
Uniqueness
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group may enhance its lipophilicity compared to its methyl and ethyl counterparts, potentially affecting its pharmacokinetic properties .
Properties
IUPAC Name |
propyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-9-19-14(18)12-10(2)15-16(13(12)17)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHOQQNHUUXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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